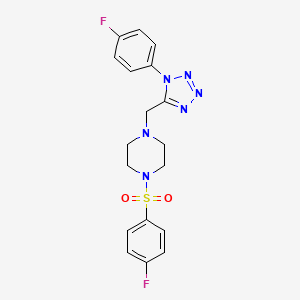
1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-((4-fluorophenyl)sulfonyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-((4-fluorophenyl)sulfonyl)piperazine is a synthetic organic compound containing tetrazole and piperazine functional groups. It is notable for its dual incorporation of fluorophenyl groups. Compounds like this one often demonstrate interesting pharmacological properties due to the combination of these functional groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-((4-fluorophenyl)sulfonyl)piperazine can be achieved via multi-step synthetic procedures:
Tetrazole Formation: : The initial step involves synthesizing the tetrazole ring, which can be done through cyclization reactions involving azide and nitrile.
Formation of Piperazine Derivative: : The second step involves the sulfonylation of piperazine, often through a reaction with sulfonyl chloride in the presence of a base.
Industrial Production Methods
Scaling up these methods for industrial production requires optimizations to improve yield and reduce costs:
Continuous Flow Chemistry: : For large-scale synthesis, continuous flow reactors can enhance the reaction's efficiency and safety.
Green Chemistry Approaches: : Utilizing less toxic solvents and recyclable catalysts can make the process more sustainable.
化学反応の分析
Types of Reactions It Undergoes
This compound can undergo several types of reactions including:
Substitution: : The fluorine atoms in the phenyl groups can participate in nucleophilic aromatic substitution.
Redox Reactions: : Reduction of the tetrazole ring can lead to the formation of a variety of ring-opened products.
Hydrolysis: : The sulfonyl group is susceptible to hydrolysis under basic conditions, leading to desulfonylated derivatives.
Common Reagents and Conditions Used
Nucleophilic Agents: : Such as hydrazine for substitution reactions.
Reductants: : Like sodium borohydride for reduction reactions.
Basic Conditions: : Sodium hydroxide for hydrolysis reactions.
科学的研究の応用
This compound's unique structure makes it valuable in various scientific research areas:
Chemistry: : As a precursor for synthesizing more complex organic molecules.
Biology: : Used in studying enzyme inhibitors, given the tetrazole moiety's known interactions with biological systems.
Industry: : Utilized in material science for creating novel polymers and materials due to its multifunctional group chemistry.
作用機序
The exact mechanism of action can vary based on its application:
Pharmacology: : It may act as an enzyme inhibitor by binding to active sites or allosteric sites, affecting biochemical pathways.
Molecular Targets and Pathways: : Targets specific proteins and enzymes, disrupting their normal functions which can lead to therapeutic effects.
類似化合物との比較
Similar Compounds
1-(4-Fluorophenyl)-1H-tetrazole: : Shares the tetrazole ring but lacks the piperazine structure.
4-(4-Fluorophenyl)sulfonylmorpholine: : Contains the sulfonyl group and a similar ring system but morpholine instead of piperazine.
Uniqueness
Dual Functional Groups: : The presence of both tetrazole and sulfonyl piperazine moieties offers a unique combination of chemical reactivity and biological activity, setting it apart from simpler analogs.
There you go, a detailed dive into the world of 1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-((4-fluorophenyl)sulfonyl)piperazine. Any specific part you'd like to explore further?
生物活性
The compound 1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-((4-fluorophenyl)sulfonyl)piperazine is a complex organic molecule that has garnered interest for its potential biological activities. This article reviews its synthesis, biological mechanisms, and pharmacological applications based on current research findings.
Chemical Structure and Synthesis
The compound features a tetrazole ring , a fluorophenyl group , and a piperazine sulfonamide moiety , which contribute to its biological activity. The synthesis typically involves the reaction of 4-fluorobenzyl chloride with sodium azide to form the tetrazole ring, followed by cyclization and subsequent reactions with piperazine derivatives under specific conditions, often utilizing solvents like dimethylformamide (DMF) and catalysts such as triethylamine.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. The tetrazole ring and fluorophenyl group can modulate enzyme activity or receptor binding, potentially influencing pathways involved in disease processes. The sulfonamide moiety may enhance binding affinity to target proteins, further contributing to its pharmacological effects .
Pharmacological Applications
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit significant antimicrobial properties. For instance, sulfonamide derivatives have shown efficacy against various bacterial strains, indicating potential for development as antibiotics .
- Antitumor Properties : Research has indicated that related piperazine compounds possess cytotoxic effects against cancer cell lines. The presence of specific functional groups, such as the sulfonamide and tetrazole rings, is crucial for their antitumor activity .
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, including acetylcholinesterase (AChE) and urease, which are relevant in treating conditions like Alzheimer's disease and urinary tract infections respectively .
Table 1: Summary of Biological Activities
Case Study: Antitumor Activity
In a study examining the cytotoxic effects of structurally similar piperazine compounds on various cancer cell lines, it was found that compounds with a fluorophenyl group exhibited IC50 values significantly lower than standard chemotherapy drugs like doxorubicin. This suggests that the compound could be a candidate for further development in cancer therapy .
特性
IUPAC Name |
1-(4-fluorophenyl)sulfonyl-4-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]piperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N6O2S/c19-14-1-5-16(6-2-14)26-18(21-22-23-26)13-24-9-11-25(12-10-24)29(27,28)17-7-3-15(20)4-8-17/h1-8H,9-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYRDECPEYIUQBI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NN=NN2C3=CC=C(C=C3)F)S(=O)(=O)C4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N6O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













